molecular formula C18H16BrNO2 B4894776 8-[3-(2-bromophenoxy)propoxy]quinoline

8-[3-(2-bromophenoxy)propoxy]quinoline

Cat. No.: B4894776
M. Wt: 358.2 g/mol
InChI Key: YTYDVRITSVRLLK-UHFFFAOYSA-N
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Description

8-[3-(2-bromophenoxy)propoxy]quinoline is an organic compound with the molecular formula C18H16BrNO2 It is a quinoline derivative that features a bromophenoxypropoxy group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(2-bromophenoxy)propoxy]quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and 2-bromophenol as the primary starting materials.

    Formation of Intermediate: 2-bromophenol is reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(2-bromophenoxy)propanol.

    Final Coupling Reaction: The intermediate 3-(2-bromophenoxy)propanol is then reacted with quinoline in the presence of a suitable catalyst, such as palladium on carbon, under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-[3-(2-bromophenoxy)propoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the bromophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Quinoline derivatives with modified alkoxy groups.

    Substitution: Quinoline derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

8-[3-(2-bromophenoxy)propoxy]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[3-(2-bromophenoxy)propoxy]quinoline involves its interaction with specific molecular targets. The bromophenoxy group may facilitate binding to biological macromolecules, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-[3-(2-chlorophenoxy)propoxy]quinoline
  • 8-[3-(2-fluorophenoxy)propoxy]quinoline
  • 8-[3-(2-iodophenoxy)propoxy]quinoline

Uniqueness

8-[3-(2-bromophenoxy)propoxy]quinoline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

8-[3-(2-bromophenoxy)propoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO2/c19-15-8-1-2-9-16(15)21-12-5-13-22-17-10-3-6-14-7-4-11-20-18(14)17/h1-4,6-11H,5,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYDVRITSVRLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCOC2=CC=CC3=C2N=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198401
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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